2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl-
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Overview
Description
Reactants: Benzoxazolone and 1-bromo-4-(2-methoxyphenyl)piperazine.
Conditions: Nucleophilic substitution reaction in the presence of a base.
Product: Intermediate compound with piperazine ring.
Step 3: Addition of Methoxyphenyl Group
Reactants: Intermediate compound and 2-methoxyphenyl isocyanate.
Conditions: Reflux in an appropriate solvent.
Product: Final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Preparation of Benzoxazolone Core
Reactants: 2-aminophenol and an appropriate carboxylic acid derivative.
Conditions: Reflux in the presence of a dehydrating agent.
Product: Benzoxazolone.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
124694-98-0 |
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Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butanoyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C23H27N3O4/c1-24-18-10-9-17(16-22(18)30-23(24)28)20(27)7-5-11-25-12-14-26(15-13-25)19-6-3-4-8-21(19)29-2/h3-4,6,8-10,16H,5,7,11-15H2,1-2H3 |
InChI Key |
UYFOENPKWRFCLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4OC)OC1=O |
Origin of Product |
United States |
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